molecular formula C17H17N5O2 B5164042 1-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide

1-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide

Cat. No.: B5164042
M. Wt: 323.35 g/mol
InChI Key: GSLZFEJVEDPOIV-UHFFFAOYSA-N
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Description

1-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

1-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-12-16(17(23)19-11-13-5-4-8-18-10-13)20-21-22(12)14-6-3-7-15(9-14)24-2/h3-10H,11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLZFEJVEDPOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide typically involves a multi-step process. The synthetic route often starts with the preparation of the triazole core, followed by the introduction of the 3-methoxyphenyl and pyridin-3-ylmethyl groups. Common reagents used in these reactions include azides, alkynes, and various catalysts such as copper(I) iodide. The reaction conditions are usually mild, and the reactions are carried out in green solvents to ensure environmental friendliness .

Chemical Reactions Analysis

1-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be substituted with different functional groups.

    Cycloaddition: The triazole ring can participate in cycloaddition reactions, forming new ring structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like copper(I) iodide, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

1-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, affecting cell proliferation, growth, and differentiation. These interactions are mediated through the triazole ring and the functional groups attached to it .

Comparison with Similar Compounds

1-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide can be compared with other triazole derivatives such as:

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